5-(Difluoromethyl)pyridine-2-carbaldehyde
Description
Significance of Fluorinated Pyridine (B92270) Scaffolds in Modern Organic Synthesis
Pyridine-based ring systems are among the most prevalent heterocyclic structures in drug design, valued for their significant impact on pharmacological activity. dovepress.comresearchgate.netnih.gov The strategic incorporation of fluorine atoms or fluoroalkyl groups, such as the difluoromethyl (CHF2) group, into these scaffolds can profoundly modulate a molecule's physicochemical and biological properties. nih.govresearchgate.net
The introduction of fluorine can enhance several key parameters critical for drug efficacy: nih.govelsevierpure.com
Metabolic Stability: Fluorine can block sites of metabolism, increasing the molecule's half-life in biological systems. elsevierpure.com
Lipophilicity: The presence of fluorine can increase the molecule's ability to pass through cell membranes. elsevierpure.com
Binding Affinity: The high electronegativity of fluorine can lead to more potent interactions with biological targets.
The difluoromethyl group is particularly noteworthy as its acidic proton can act as a hydrogen bond donor, a feature that distinguishes it from the more common trifluoromethyl group. nih.gov This unique property can be exploited to achieve specific molecular interactions in drug-receptor binding. Consequently, fluorinated pyridines are integral components in a substantial portion of approved pharmaceuticals and agrochemicals, underscoring their importance in modern synthetic chemistry. elsevierpure.comrsc.org
Strategic Importance of the Pyridine-2-carbaldehyde Moiety as a Synthetic Platform
The pyridine-2-carbaldehyde moiety is a versatile and highly valuable functional group in organic synthesis. wikipedia.org It serves as a key precursor for a wide array of more complex molecules, particularly in the realms of coordination chemistry and pharmaceuticals. wikipedia.orgnih.gov
The aldehyde functional group is highly reactive and susceptible to nucleophilic attack, enabling a variety of chemical transformations. wikipedia.org One of its most common and powerful applications is in the formation of Schiff bases through condensation reactions with primary amines. wikipedia.orgresearchgate.net These resulting iminopyridine compounds are robust bidentate ligands capable of forming stable complexes with various metals. wikipedia.orgnih.gov This reactivity makes pyridine-2-carbaldehyde derivatives essential for creating catalysts, metal-organic frameworks, and therapeutic agents.
Furthermore, the aldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. This synthetic flexibility has been leveraged to produce numerous biologically active molecules, including thiosemicarbazones with demonstrated antineoplastic activity and chalcones with antimicrobial properties. nih.govasianpubs.orgnih.gov
Table 1: Synthetic Transformations of the Pyridine-2-carbaldehyde Moiety
| Reaction Type | Reagent/Condition | Product Class | Application |
|---|---|---|---|
| Schiff Base Formation | Primary Amines (R-NH2) | Iminopyridines | Ligand Synthesis, Metal Complexes |
| Oxidation | Oxidizing Agents (e.g., SeO2) | Pyridine-2-carboxylic acids | Pharmaceutical Intermediates |
| Reduction | Reducing Agents (e.g., NaBH4) | (Pyridin-2-yl)methanols | Synthetic Building Blocks |
| Wittig Reaction | Phosphonium Ylides | Substituted Alkenes | C-C Bond Formation |
| Aldol (B89426) Condensation | Ketones/Aldehydes | α,β-Unsaturated Carbonyls | Chalcone Synthesis |
Overview of Current Research Trajectories for 5-(Difluoromethyl)pyridine-2-carbaldehyde and Related Fluoroalkyl Pyridine Carbaldehydes
Current research involving this compound and related fluoroalkylated pyridine carbaldehydes is largely driven by their potential as high-value intermediates in drug discovery and agricultural science. nih.gov A primary focus of this research is the development of efficient and regioselective synthetic methods for their preparation. The direct C-H difluoromethylation of pyridine rings represents a highly atom-economical approach, and recent advancements have demonstrated methods to control the position of fluorination (e.g., meta vs. para) by modifying reaction conditions. nih.gov
The development of scalable synthetic routes is crucial for making these building blocks more accessible for broader research and development. researchgate.net Researchers are actively exploring novel catalytic systems and difluoromethylating reagents to improve yields and simplify purification processes.
A significant trajectory involves using these fluoroalkyl pyridine carbaldehydes to generate libraries of diverse compounds for biological screening. nih.gov By leveraging the reactivity of the carbaldehyde group, chemists can rapidly synthesize a wide range of derivatives (e.g., imines, hydrazones, alcohols) and evaluate their potential as inhibitors of various enzymes or as modulators of biological pathways. The ultimate goal is to identify new lead compounds for the development of next-generation therapeutics and agrochemicals, capitalizing on the beneficial properties imparted by the fluoroalkyl group. nih.govacs.org
Table 2: Physicochemical Properties of Selected Fluoroalkyl Pyridine Carbaldehydes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound | C7H5F2NO | 157.12 | Not Available |
| 5-(Trifluoromethyl)pyridine-2-carbaldehyde | C7H4F3NO | 175.11 | 31224-82-5 |
| 5-(Difluoromethoxy)pyridine-2-carbaldehyde | C7H5F2NO2 | 173.12 | Not Available |
Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethyl)pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-7(9)5-1-2-6(4-11)10-3-5/h1-4,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMJTFFIAWTSRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955112-64-8 | |
| Record name | 5-(difluoromethyl)pyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Chemical Transformations of 5 Difluoromethyl Pyridine 2 Carbaldehyde
Reactivity of the Aldehyde Functional Group
The aldehyde moiety is the primary site of reactivity in 5-(difluoromethyl)pyridine-2-carbaldehyde, participating in a range of reactions that are fundamental to organic synthesis.
Nucleophilic addition is a characteristic reaction of aldehydes. The electron-withdrawing effect of the difluoromethylated pyridine (B92270) ring makes the aldehyde carbon in this compound a potent electrophile, readily attacked by nucleophiles.
Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. nih.govmdpi.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov The formation of the C=N double bond is a versatile transformation used in the synthesis of various organic compounds and coordination complexes. nih.govekb.eg
The reaction of this compound with a primary amine (R-NH₂) proceeds via an acid-catalyzed mechanism to yield the corresponding N-substituted imine. redalyc.org A variety of amines, including aromatic and aliphatic amines, can be used in this synthesis. nih.govorganic-chemistry.org Pyridinecarboxaldehyde derivatives, in general, are valuable precursors for complex-forming Schiff bases. nih.gov
Table 1: Examples of Schiff Base Formation from Pyridine Aldehydes This table presents generalized reactions for pyridine aldehydes, illustrating the expected outcome for this compound based on established chemical principles.
| Aldehyde Reactant | Amine Reactant | Product | Reference |
| Pyridine-4-carbaldehyde | 2-Aminophenol | 2-[(pyridin-4-ylmethylidene)amino]phenol | researchgate.net |
| Pyridine-2-carboxaldehyde | L-tryptophan | Schiff base of L-tryptophan and pyridine-2-carboxaldehyde | nih.gov |
| Aromatic Aldehydes | Primary Amines | N-Substituted Imines | organic-chemistry.org |
The aldehyde group can be readily reduced to a primary alcohol. khanacademy.org This transformation is a fundamental process in organic synthesis, providing access to alcohol derivatives. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.gov Given the presence of the potentially sensitive difluoromethyl group, milder reagents like sodium borohydride are often preferred. rsc.org
The reduction of this compound yields (5-(difluoromethyl)pyridin-2-yl)methanol. This reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol. rsc.org The process involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. khanacademy.org
Table 2: Reduction of Aldehydes to Alcohols This table illustrates typical conditions for the reduction of aldehydes, which are applicable to this compound.
| Substrate | Reducing Agent | Solvent | Product | Reference |
| Aromatic Carboxylic Acids | Sodium Borohydride (NaBH₄) | 95% EtOH/H₂O | Primary Alcohol | rsc.org |
| Fenofibric Acid (activated) | Sodium Borohydride (NaBH₄) | THF | Primary Alcohol | nih.gov |
| Aldehydes/Ketones | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | Alcohol | khanacademy.org |
The aldehyde functional group of this compound can be oxidized to the corresponding carboxylic acid, 5-(difluoromethyl)pyridine-2-carboxylic acid. This transformation is a common synthetic step to introduce a carboxylic acid moiety, which is a valuable functional group for further derivatization.
Various oxidizing agents can be employed for this purpose, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid to milder, more selective reagents. magtech.com.cn In the context of biomass-derived furan (B31954) compounds, which also possess aldehyde groups, electrocatalytic oxidation has emerged as a greener and more efficient method. magtech.com.cnmdpi.com This technique often utilizes metal-based catalysts and avoids the need for harsh chemical oxidants. mdpi.com For a substrate like this compound, the choice of oxidant would depend on the desired selectivity and tolerance of other functional groups.
Table 3: Oxidation of Aldehydes to Carboxylic Acids This table provides examples of aldehyde oxidation, demonstrating the feasibility of converting this compound to its carboxylic acid derivative.
| Starting Material | Reaction Type | Key Product | Reference |
| 5-Hydroxymethylfurfural (HMF) | Electrocatalytic Oxidation | 2,5-Furandicarboxylic acid (FDCA) | magtech.com.cnmdpi.com |
| 5-Hydroxymethylfurfural (HMF) | Aerobic Oxidation | 5-(Hydroxymethyl)-2-furancarboxylic acid (HMFCA) | researchgate.net |
| 2,5-Difluoro-pyridine-4-carbaldehyde | Oxidation | 2,5-Difluoro-pyridine-4-carboxylic acid |
Aldehydes are crucial building blocks in the synthesis of heterocyclic rings through condensation reactions. cem.com this compound can serve as an electrophilic component in reactions with various nucleophiles to construct larger, more complex heterocyclic frameworks. researchgate.net These reactions often proceed through an initial nucleophilic addition to the aldehyde, followed by cyclization and dehydration steps.
For example, in the Hantzsch pyridine synthesis, an aldehyde condenses with two equivalents of a β-ketoester and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine derivative. cem.comacsgcipr.org Similarly, aldehydes are key reactants in the synthesis of pyrans, thiophenes, and other heterocyclic systems. researchgate.netresearchgate.net The reactivity of this compound allows for its incorporation into a variety of heterocyclic structures, which is of significant interest in medicinal and materials chemistry. dntb.gov.ua
Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govresearchgate.net Aldehydes are frequently used as one of the key components in MCRs due to their electrophilicity. mdpi.com
This compound is a suitable candidate for participation in various MCRs. For instance, in imine-based MCRs, the aldehyde first reacts with an amine to form an in situ imine intermediate. nih.gov This imine can then react with other components in the reaction mixture, such as nucleophiles or dienophiles, to rapidly build molecular complexity. nih.gov An example is the Povarov reaction, an aza-Diels–Alder reaction, where an imine reacts with an alkene to generate quinoline (B57606) derivatives. nih.gov The use of this compound in such reactions could provide a streamlined route to novel and highly functionalized heterocyclic compounds. researchgate.netnih.gov
Reactions in Multicomponent Systems
Aldehyde-Amine-Alkyne (A3) Coupling Reactions
The Aldehyde-Amine-Alkyne (A3) coupling is a powerful one-pot, three-component reaction that constructs propargylamines. In the context of this compound, this reaction would involve the aldehyde, a primary or secondary amine, and a terminal alkyne, typically catalyzed by a metal salt, such as copper or gold. The aldehyde first reacts with the amine to form an in situ iminium ion. This electrophilic intermediate is then attacked by the nucleophilic acetylide, generated from the terminal alkyne and the catalyst, to yield the corresponding propargylamine (B41283) derivative. The electron-deficient nature of the pyridine ring, further enhanced by the difluoromethyl group, can increase the electrophilicity of the iminium ion, potentially facilitating the reaction. This methodology provides a direct route to propargylamines bearing the 5-(difluoromethyl)pyridyl moiety, which are valuable precursors for the synthesis of various nitrogen-containing heterocyclic compounds. A proposed mechanism involves the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal-acetylide complex. nih.gov
Cyclization Reactions Leading to Fused Heterocycles (e.g., Indolizines, Pyrazolo[3,4-b]pyridines)
The aldehyde functionality of this compound is a versatile handle for the synthesis of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.
Indolizines: Indolizine (B1195054) (pyrrolo[1,2-a]pyridine) and its derivatives can be synthesized from pyridine precursors. rsc.org One common strategy involves the reaction of a pyridine derivative, such as this compound, with a compound containing an active methylene (B1212753) group. For instance, a Knoevenagel condensation of the aldehyde with a malonic ester derivative, followed by reduction and cyclization, could provide a route to indolizine systems. Another approach is the Chichibabin reaction, which involves the reaction of a pyridine with an α-halocarbonyl compound, followed by cyclization. researchgate.net The aldehyde group can be transformed into a suitable precursor for such cyclizations. Transition metal-catalyzed reactions, particularly those using palladium, have also emerged as powerful tools for the synthesis of substituted indolizines from appropriately functionalized pyridine derivatives. acs.orgorganic-chemistry.org
Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines often involves the construction of the pyrazole (B372694) ring onto a pre-existing pyridine or the formation of the pyridine ring from a pyrazole precursor. nih.gov Starting from this compound, a plausible route would involve its conversion to a 2,3-difunctionalized pyridine. For example, the aldehyde could be converted to a 2-chloro-3-formylpyridine derivative. Subsequent reaction with hydrazine (B178648) or a substituted hydrazine would then lead to the formation of the fused pyrazole ring, yielding a pyrazolo[3,4-b]pyridine. researchgate.net Alternatively, the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds derived from this compound can also lead to the formation of pyrazolo[3,4-b]pyridines. mdpi.comnih.gov The specific reaction conditions and the nature of the substituents would determine the regioselectivity of the cyclization. nih.gov
Reactivity of the Pyridine Ring System
The pyridine ring in this compound is electron-deficient, a characteristic that is amplified by the presence of the electron-withdrawing difluoromethyl and aldehyde groups. This electronic nature dictates its reactivity towards various reagents.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. nih.govsioc-journal.cn The pyridine ring is generally susceptible to SNAr, particularly at the C2 and C4 positions, due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate. youtube.com For SNAr to occur, a good leaving group must be present on the ring. While this compound itself does not possess a typical leaving group, it can be chemically modified to introduce one. For instance, if a halogen were present at the C4 or C6 position, it would be readily displaced by nucleophiles. The rate of these reactions is significantly enhanced by the presence of electron-withdrawing groups that stabilize the intermediate. nih.gov The aldehyde and difluoromethyl groups on the target molecule would therefore strongly activate the pyridine ring towards SNAr, should a suitable leaving group be installed. mdpi.com
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for the formation of carbon-carbon bonds. rsc.org These reactions typically involve the coupling of an organoboron reagent with an organic halide or triflate in the presence of a palladium or nickel catalyst. rsc.orgresearchgate.net To subject this compound to a Suzuki-Miyaura coupling, it would first need to be functionalized with a suitable leaving group, such as a bromine or iodine atom, on the pyridine ring. For example, a bromo-substituted derivative of this compound could be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new substituents onto the pyridine core. nih.govnih.gov The electronic properties of the substituents on the pyridine ring can influence the efficiency of the cross-coupling reaction. The electron-withdrawing nature of the aldehyde and difluoromethyl groups can be beneficial for the oxidative addition step in the catalytic cycle.
C-H Functionalization of the Pyridine Nucleus
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for the modification of aromatic and heteroaromatic compounds, avoiding the need for pre-functionalization with leaving groups. researchgate.netunc.edursc.org The C-H bonds of pyridine are generally considered challenging to functionalize selectively due to the electron-deficient nature of the ring. However, significant progress has been made in this area. nih.gov For this compound, the most acidic C-H bond is likely at the C6 position, ortho to the nitrogen and activated by the aldehyde group. This position could be a target for directed metalation-based C-H functionalization. Radical-based methods, such as the Minisci reaction, are also commonly used for the C-H functionalization of pyridines, typically favoring the C2 and C4 positions. acs.org The regioselectivity of C-H functionalization would be influenced by the directing effects of the existing substituents and the specific reaction conditions employed.
Influence of the Difluoromethyl Group on Chemical Reactivity
The difluoromethyl (CF₂H) group exerts a significant influence on the chemical reactivity of the pyridine ring and the aldehyde group in this compound. chemeurope.com This influence stems from its unique electronic properties.
The CF₂H group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This inductive effect deactivates the pyridine ring towards electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. rsc.org The electron-withdrawing nature of the CF₂H group also increases the acidity of the C-H protons on the pyridine ring, which can be relevant for C-H functionalization reactions.
Furthermore, the CF₂H group is considered a bioisostere of a hydroxyl or thiol group, as it can act as a hydrogen bond donor. nih.gov This property can influence intermolecular interactions and the binding of the molecule to biological targets. The lipophilicity of the CF₂H group is intermediate between that of a methyl and a trifluoromethyl group, which can impact the solubility and membrane permeability of molecules containing this moiety. The presence of the difluoromethyl group can also affect the conformation of the molecule and the stability of reaction intermediates and transition states. chinesechemsoc.org
Electron-Withdrawing Effects on Ring Electrophilicity and Carbonyl Carbon Reactivity
The difluoromethyl group, owing to the high electronegativity of its two fluorine atoms, exerts a powerful inductive electron-withdrawing effect (-I) on the pyridine ring. This effect deactivates the aromatic system, rendering the carbon atoms of the ring electron-deficient. Consequently, the electrophilicity of the pyridine ring in this compound is substantially increased compared to its non-fluorinated counterpart, pyridine-2-carbaldehyde. This heightened electrophilicity makes the molecule particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions, especially at positions ortho and para to the electron-withdrawing group. nih.govacs.org The high electronegativity of fluorine is known to accelerate SNAr reactions in heteroaromatic systems; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the activating effect of fluorine. nih.gov
This electron-withdrawing influence extends to the carbaldehyde group at the 2-position. The carbonyl carbon, already electrophilic, is made even more so by the pull of electron density towards the fluorinated ring system. This enhanced electrophilicity of the carbonyl carbon increases its reactivity towards nucleophilic attack. wikipedia.org Reactions typical for aldehydes, such as the formation of Schiff bases, imines, and acetals, are expected to proceed more readily with this compound than with pyridine-2-carbaldehyde itself. wikipedia.org
| Compound | Relative Reactivity (SNAr) | Relative Reactivity (Carbonyl Addition) |
|---|---|---|
| Pyridine-2-carbaldehyde | Low | Baseline |
| 5-(Trifluoromethyl)pyridine-2-carbaldehyde | Very High | High |
| This compound | High | Moderate-High |
This table provides a conceptual illustration of the expected increase in reactivity due to the electron-withdrawing nature of the difluoromethyl group, based on established principles of physical organic chemistry.
Stabilization of Reaction Intermediates and Perturbation of Reaction Pathways
Furthermore, the electronic properties of the CF₂H group can perturb or alter reaction pathways. For example, in transformations involving the pyridine nitrogen, the formation of charged intermediates such as N-difluoromethylpyridinium salts has been identified as a key step in the synthesis of N-difluoromethyl-2-pyridones from pyridines. acs.orgresearchgate.netacs.orgnih.gov The stability and subsequent fate of such pyridinium (B92312) salt intermediates are highly dependent on the electronic nature of the substituents on the pyridine ring. The presence of the 5-difluoromethyl group, by modifying the electron density of the ring, can influence the viability of certain pathways, potentially favoring one mechanism over another or enabling novel transformations that are not accessible for unsubstituted or electron-rich pyridines. acs.orgnih.gov This influence on intermediate stability can also dictate the regioselectivity of certain reactions, directing incoming reagents to specific sites on the molecule. nih.gov
| Substituent at 5-Position | Nature of Substituent | Relative Stability of Anionic Intermediate | Effect on SNAr Rate |
|---|---|---|---|
| -CH₃ | Electron-Donating | Low | Decreased |
| -H | Neutral | Baseline | Baseline |
| -CF₂H | Electron-Withdrawing | High | Increased |
| -NO₂ | Strongly Electron-Withdrawing | Very High | Strongly Increased |
This table conceptually illustrates how the electron-withdrawing difluoromethyl group stabilizes the key anionic intermediate in SNAr reactions, thereby increasing the reaction rate.
Mechanistic and Theoretical Investigations of 5 Difluoromethyl Pyridine 2 Carbaldehyde Reactions
Mechanistic Studies of Chemical Reactions Involving the Compound
Mechanistic studies are crucial for understanding and optimizing the chemical transformations of 5-(Difluoromethyl)pyridine-2-carbaldehyde. These investigations provide insight into the step-by-step processes of bond formation and cleavage.
Elucidation of Reaction Pathways for Cyclization and Coupling Processes
The dual functionality of this compound, featuring both an aldehyde group and a difluoromethylated pyridine (B92270) ring, allows for a variety of complex reactions.
Cyclization Reactions: The aldehyde group serves as a key electrophilic center for intramolecular cyclization reactions. For instance, in the presence of a suitable nucleophile introduced elsewhere in a reactant molecule, a cyclization cascade can be initiated. A proposed mechanism, analogous to those seen with similar heterocyclic aldehydes, involves the initial formation of an iminium ion, which is then transformed into a transient, highly electrophilic intermediate. nih.gov This intermediate can undergo cyclization onto an adjacent nucleophilic group, leading to the formation of fused heterocyclic systems. nih.gov
Coupling Processes: The difluoromethylated pyridine core can participate in various transition-metal-catalyzed cross-coupling reactions. Mechanistic proposals for such reactions often involve a copper-catalyzed pathway. For C(sp²)–CF₂H bond formation, a proposed mechanism involves the oxidative addition of a difluoromethyl copper complex to an aryl electrophile, yielding a Cu(III) intermediate. rsc.org Subsequent reductive elimination from this intermediate affords the final coupled product. rsc.org Computational modeling has been instrumental in understanding the energetics of these pathways, suggesting, for example, that the CF₂H group can form beneficial hydrogen bonding interactions that stabilize key intermediates or transition states in certain biological or catalytic systems. rsc.org
Table 1: Proposed Mechanistic Steps in Key Reaction Types
| Reaction Type | Step 1 | Step 2 | Step 3 |
|---|---|---|---|
| Intramolecular Cyclization | Formation of an iminium ion at the aldehyde. | Transformation to a highly electrophilic transient species. | Nucleophilic attack and ring closure. |
| Copper-Mediated Coupling | Formation of an active Cu-CF₂H species. | Oxidative addition to form a Cu(III) intermediate. | Reductive elimination to yield the coupled product. |
Kinetic Isotope Effect Studies using Isotopic Labeling (e.g., ¹³C, ¹⁹F NMR)
While specific kinetic isotope effect (KIE) studies on this compound are not extensively documented, the principles of this technique are highly applicable for elucidating its reaction mechanisms. wikipedia.org The KIE measures the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.orgepfl.ch
Investigating a reaction involving the aldehyde group could utilize ¹³C labeling at the carbonyl carbon. A significant primary KIE (k¹²/k¹³ > 1) would indicate that the C-H or C-C bond involving this carbon is broken in the rate-determining step of the reaction. princeton.edu Conversely, a secondary KIE (k¹²/k¹³ ≈ 1) would suggest the bond is not broken in the rate-limiting step. wpmucdn.com
Similarly, studying reactions at the difluoromethyl group could involve isotopic substitution, although deuterium (B1214612) labeling would be more conventional for KIE studies. The analysis of such reactions is often complemented by ¹⁹F NMR, which is highly sensitive and can provide detailed information about the electronic environment of the fluorine atoms throughout the reaction progress.
Table 2: Hypothetical Kinetic Isotope Effect (KIE) Data for a Reaction at the Aldehyde Carbon
| Isotopic Label | Reaction | Rate Constant | KIE (k_light / k_heavy) | Mechanistic Implication |
|---|---|---|---|---|
| ¹²C (light) | Hydride reduction | k_¹²C | 1.08 | Bond to carbonyl carbon is being altered in the rate-determining step (e.g., rehybridization). |
| ¹³C (heavy) | Hydride reduction | k_¹³C | | |
Computational Chemistry and Molecular Modeling
Computational methods provide powerful tools for predicting and rationalizing the chemical behavior of this compound.
Prediction of Reactivity and Selectivity Profiles
Computational strategies like Density Functional Theory (DFT) are employed to predict the compound's reactivity. materialsciencejournal.org Electrostatic potential maps can identify the most electrophilic sites, which are expected to be the aldehyde carbon and, to a lesser extent, specific carbons on the electron-deficient pyridine ring. Frontier Molecular Orbital (FMO) analysis, specifically the energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps predict susceptibility to nucleophilic or electrophilic attack. For radical reactions, computational studies can help rationalize regioselectivity by comparing the stability of radical intermediates formed at different positions on the pyridine ring. chemrxiv.org Recent studies on related N-functionalized pyridinium (B92312) salts show that computational insights can guide the development of highly site-selective reactions. chemrxiv.orgresearchgate.net
Understanding Electronic Effects of Fluoroalkyl Substituents on Molecular Properties
This electron-withdrawing nature, combined with that of the 2-carbaldehyde group, deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution. These electronic effects play a critical role in determining the effectiveness and outcome of various chemical reactions. rsc.org For example, the presence of strong electron-withdrawing groups on a pyridine ring can make certain reactions, such as N-alkylation, more difficult. rsc.org
Table 3: Comparison of Electronic Properties of Substituents
| Substituent | Hammett Constant (σ_p) | Inductive Effect | Resonance Effect |
|---|---|---|---|
| -H | 0.00 | Neutral | Neutral |
| -CH₃ | -0.17 | Weakly Donating | Weakly Donating |
| -Cl | 0.23 | Withdrawing | Weakly Donating |
| -CHO | 0.42 | Withdrawing | Withdrawing |
| -CF₃ | 0.54 | Strongly Withdrawing | Weakly Withdrawing |
| -CHF₂ | ~0.35 | Strongly Withdrawing | Negligible |
Note: Hammett constant for -CHF₂ is an approximate value for comparison.
Conformational Analysis and Intermolecular Interactions
The rotational barrier around the single bond connecting the carbaldehyde group to the pyridine ring dictates the conformational preferences of the molecule. Computational analysis, often using DFT methods, can determine the relative energies of different rotamers (e.g., where the aldehyde oxygen is syn or anti to the ring nitrogen). researchgate.net These conformational preferences are influenced by steric hindrance and stereoelectronic effects, such as potential weak intramolecular hydrogen bonds between the aldehyde oxygen and the hydrogen of the CHF₂ group. mdpi.com
In the solid state or in solution, intermolecular interactions are critical. The molecule can act as a hydrogen bond acceptor at the pyridine nitrogen and the aldehyde oxygen. The acidic hydrogen of the difluoromethyl group may also participate in hydrogen bonding. rsc.org Furthermore, the electron-deficient aromatic ring can engage in π–π stacking interactions with other aromatic systems, which can influence crystal packing and interactions with biological targets. mdpi.comacs.org
Applications of 5 Difluoromethyl Pyridine 2 Carbaldehyde in Complex Molecule Synthesis and Advanced Chemical Research
As a Versatile Building Block in Heterocyclic Chemistry
The dual functionality of 5-(Difluoromethyl)pyridine-2-carbaldehyde—a reactive aldehyde group and a stable, electron-withdrawing difluoromethyl-substituted pyridine (B92270) ring—makes it an ideal starting material for the synthesis of a wide array of more complex heterocyclic structures.
Precursor for Pyridine Derivatives with Diverse Substitution Patterns
The aldehyde group at the 2-position of the pyridine ring is a gateway for numerous functional group interconversions, allowing for the synthesis of pyridine derivatives with varied substituents. Standard organic transformations can be employed to modify the aldehyde, leading to a diverse range of products. For instance, oxidation of the aldehyde yields the corresponding carboxylic acid, a key intermediate for amides and esters. Conversely, reduction provides the hydroxymethyl group, which can be further functionalized. Nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) can generate a variety of secondary alcohols, expanding the structural diversity of accessible pyridine derivatives. Condensation reactions with amines, hydrazines, or hydroxylamines can produce imines, hydrazones, and oximes, respectively, which are themselves valuable intermediates for further synthetic elaborations. nih.govnih.gov
Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[4,3-c]pyridines, Imidazo[1,2-a]pyridines)
Fused heterocyclic systems are prevalent in pharmaceuticals and functional materials due to their rigid, planar structures that can interact effectively with biological targets. dntb.gov.ua this compound is a valuable precursor for constructing such fused systems.
Imidazo[1,2-a]pyridines: This scaffold is found in numerous marketed drugs, including agents with anxiolytic, anticancer, and antiosteoporosis activities. nih.govrsc.org A common synthetic route to Imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone (Tchitchibabin reaction) or other carbonyl compounds. organic-chemistry.org this compound can be readily converted into the required 2-aminopyridine precursor through a series of standard transformations, such as conversion to an oxime, followed by reduction. This makes it an important starting material for introducing the difluoromethyl moiety into this privileged heterocyclic system.
Pyrazolo[3,4-b]pyridines and Pyrazolo[4,3-c]pyridines: These fused heterocycles are also of significant interest in medicinal chemistry. nih.gov The synthesis of pyrazolopyridines often involves the cyclization of substituted hydrazinopyridines. nih.govnih.gov The aldehyde group of this compound can be used to construct the pyrazole (B372694) ring. For example, condensation with a hydrazine (B178648) derivative can be followed by an intramolecular cyclization to furnish the pyrazolo[4,3-c]pyridine core, embedding the difluoromethyl group into the final bicyclic structure.
Synthesis of Polyfunctionalized Pyridines and Bipyridines
The strategic placement of functional groups on a pyridine ring is crucial for fine-tuning the properties of the final molecule. This compound serves as an excellent platform for creating polyfunctionalized pyridines. The existing aldehyde and difluoromethyl groups can be complemented by introducing additional substituents onto the pyridine ring through various C-H functionalization or cross-coupling strategies.
Furthermore, this compound is a key starting material for synthesizing bipyridines, which are fundamental ligands in coordination chemistry and catalysis. nih.govresearchgate.net Synthetic strategies such as the Stille or Suzuki cross-coupling reactions are commonly used to form the bond between two pyridine rings. researchgate.net For this, this compound would first be converted into a halogenated pyridine derivative (e.g., a bromopyridine). This functionalized building block can then be coupled with another pyridine-containing partner to yield a bipyridine bearing a difluoromethyl group and a functional handle (the aldehyde or its derivative) for further diversification. researchgate.netresearchgate.net
Role in the Synthesis of Fluorinated Scaffolds for Chemical Research
The incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals and agrochemicals. nih.govnih.gov The difluoromethyl group, in particular, is valued as a bioisostere of hydroxyl, thiol, or amine groups and can enhance metabolic stability and cell membrane permeability. nih.gov
Importance as an Intermediate in Medicinal Chemistry and Agrochemical Research
Pyridine-based compounds are integral to the agrochemical industry and are found in numerous fungicides, insecticides, and herbicides. researchgate.netresearchoutreach.org The trifluoromethylpyridine (TFMP) moiety, a close analogue to the difluoromethylpyridine group, is a key component in over 20 commercial agrochemicals. nih.govjst.go.jp this compound is a crucial intermediate for introducing the difluoromethylpyridine scaffold into new potential agrochemical candidates. Its aldehyde group allows for the attachment of various other molecular fragments necessary for biological activity.
In medicinal chemistry, the pyridine ring is a prevalent feature in FDA-approved drugs. rsc.org The unique properties conferred by the difluoromethyl group make this building block highly attractive for drug discovery programs. It serves as a precursor for novel therapeutics where the CHF2 group can improve pharmacokinetic properties or enhance binding interactions with a biological target. The aldehyde functionality allows for its incorporation into larger, more complex molecules through reactions like reductive amination or Wittig-type reactions, facilitating the exploration of new chemical space in the search for novel drug candidates.
Development of Fluoroalkyl-Containing Ligands and Catalysts
The development of new ligands and catalysts is essential for advancing chemical synthesis. chemscene.com Bipyridines and other nitrogen-containing heterocycles are among the most important classes of ligands in transition-metal catalysis. The electronic properties of these ligands can be fine-tuned by the introduction of substituents on the pyridine ring. The electron-withdrawing nature of the difluoromethyl group in ligands derived from this compound can significantly influence the catalytic activity of the corresponding metal complexes.
One common approach to creating new ligands is through the synthesis of Schiff bases, which are formed by the condensation of an aldehyde with a primary amine. This compound can react with various amines to produce a library of Schiff base ligands containing the difluoromethylpyridine moiety. These ligands can then be complexed with various metals to generate novel catalysts for a range of organic transformations. This strategy provides a straightforward method for developing new fluoroalkyl-containing catalysts with potentially unique reactivity and selectivity. scirp.org
Future Research Directions and Outlook for 5 Difluoromethyl Pyridine 2 Carbaldehyde Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For 5-(difluoromethyl)pyridine-2-carbaldehyde, future research will likely focus on creating more sustainable and atom-economical synthetic pathways. Traditional multi-step syntheses often generate significant chemical waste and utilize harsh reagents. To address this, researchers are exploring innovative approaches that minimize environmental impact while maximizing efficiency.
One promising avenue is the development of one-pot multicomponent reactions . These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product in a single step, are inherently more atom-economical and reduce the need for purification of intermediates. Microwave-assisted organic synthesis is another green technique that can accelerate reaction times, improve yields, and reduce energy consumption for the synthesis of pyridine (B92270) derivatives.
The use of green catalysts and environmentally friendly solvents is another key area of focus. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive. Furthermore, the replacement of volatile and toxic organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids is a critical goal.
Biocatalysis represents a frontier in sustainable synthesis. The use of enzymes or whole-cell systems to catalyze the formation of pyridine derivatives offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. Research into identifying and engineering enzymes for the specific synthesis of this compound and its precursors could revolutionize its production.
| Synthetic Strategy | Key Advantages |
| One-Pot Multicomponent Reactions | High atom economy, reduced waste, simplified procedures. |
| Microwave-Assisted Synthesis | Faster reaction times, improved yields, energy efficiency. |
| Green Catalysts | Reusability, reduced waste, milder reaction conditions. |
| Biocatalysis | High selectivity, mild conditions, environmentally benign. |
Exploration of Novel Reactivity Pathways and Transformations
The unique electronic properties imparted by the difluoromethyl group and the inherent reactivity of the pyridine ring and aldehyde function in this compound open up a vast array of possibilities for novel chemical transformations.
Future research is expected to delve into the C-H functionalization of the pyridine ring. Direct and selective activation of C-H bonds is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Developing catalytic systems that can selectively functionalize the C-H bonds of the pyridine ring in this compound would provide a powerful tool for creating a diverse range of derivatives.
The aldehyde group is a versatile handle for a multitude of reactions. Beyond standard transformations, there is significant interest in exploring its participation in novel cycloaddition reactions to construct complex heterocyclic systems. Furthermore, the development of new catalytic methods for asymmetric transformations of the aldehyde group, such as enantioselective additions of nucleophiles, will be crucial for the synthesis of chiral molecules.
The difluoromethyl group itself can also be a site for chemical modification. Research into the activation and transformation of the C-F bonds within this group, while challenging, could lead to the synthesis of novel fluorinated pyridine derivatives with unique properties.
Advanced Mechanistic Insights through Emerging Spectroscopic and Computational Techniques
A deeper understanding of the reaction mechanisms involving this compound is essential for the rational design of new reactions and the optimization of existing ones. The application of advanced spectroscopic and computational techniques will be instrumental in achieving this.
In-situ spectroscopic techniques , such as in-situ NMR and stopped-flow UV-Vis spectroscopy, can provide real-time information about the formation and consumption of reactants, intermediates, and products. These techniques are invaluable for identifying transient intermediates and elucidating complex reaction pathways.
Advanced mass spectrometry techniques , such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), can be used to detect and characterize reactive intermediates that are present in low concentrations.
Computational chemistry , particularly Density Functional Theory (DFT), has become an indispensable tool for studying reaction mechanisms. DFT calculations can be used to model transition states, calculate reaction energy profiles, and predict the regioselectivity and stereoselectivity of reactions. These computational insights can guide experimental design and lead to the discovery of new reactivity patterns. For instance, DFT studies on related pyridine aldehydes have been used to understand their reactivity in aldol (B89426) reactions.
| Technique | Information Gained |
| In-situ NMR Spectroscopy | Real-time monitoring of reaction progress, identification of intermediates. |
| Stopped-Flow UV-Vis Spectroscopy | Kinetics of fast reactions, detection of short-lived intermediates. |
| Advanced Mass Spectrometry | Detection and characterization of low-concentration intermediates. |
| Density Functional Theory (DFT) | Transition state modeling, reaction energy profiles, prediction of selectivity. |
Design and Synthesis of New Derivatives with Precisely Tunable Reactivity and Synthetic Utility
The ability to precisely tune the reactivity and synthetic utility of this compound through the synthesis of new derivatives is a key area for future research. By strategically modifying the pyridine ring with various substituents, it is possible to alter the electronic and steric properties of the molecule, thereby influencing its reactivity.
For example, the introduction of electron-donating or electron-withdrawing groups at different positions on the pyridine ring can modulate the electrophilicity of the aldehyde carbon and the nucleophilicity of the pyridine nitrogen. This, in turn, can affect the rate and outcome of various reactions. A systematic study of these substituent effects will enable the rational design of derivatives with tailored reactivity for specific synthetic applications.
The development of a library of this compound derivatives with a range of electronic and steric properties would provide a valuable toolkit for organic chemists. These derivatives could be employed in the synthesis of a wide variety of complex molecules, including pharmaceuticals, agrochemicals, and materials with novel properties.
Furthermore, the synthesis of derivatives where the aldehyde group is replaced with other functional groups, or where additional functional groups are introduced, will further expand the synthetic utility of this versatile scaffold. This will enable the construction of an even broader range of complex molecular architectures.
Q & A
Q. What are the optimal synthetic routes for preparing 5-(Difluoromethyl)pyridine-2-carbaldehyde?
Methodological Answer: The synthesis typically involves fluorination and aldehyde functionalization. A plausible route includes:
Substrate Preparation : Start with a pyridine core (e.g., 5-bromo-2-chloropyridine derivatives) .
Difluoromethylation : Use fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under anhydrous conditions to introduce the difluoromethyl group .
Aldehyde Formation : Oxidize a hydroxymethyl intermediate (e.g., (5-difluoromethylpyridin-2-yl)methanol) using MnO₂ or Swern oxidation .
Key Considerations : Monitor reaction temperature (<0°C for fluorination) and use inert atmospheres (N₂/Ar) to avoid hydrolysis .
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is critical to confirm the difluoromethyl group (δ ~ -100 to -130 ppm). ¹H/¹³C NMR identifies aldehyde protons (δ ~9.5–10.5 ppm) and pyridine ring protons .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₇H₅F₂NO: calculated 158.0321) .
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., aldehyde positioning) using single-crystal diffraction .
Q. How should researchers assess the compound’s stability under experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Solvent Compatibility : Test solubility and stability in common solvents (e.g., DMSO, THF) via ¹H NMR over 24–72 hours .
- Light Sensitivity : Store in amber vials if UV-Vis spectroscopy indicates photodegradation .
Advanced Research Questions
Q. How does the difluoromethyl group influence electronic properties and bioactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₂H group reduces electron density on the pyridine ring, altering reactivity in nucleophilic substitutions (Hammett σₚ values: F ≈ 0.06, CF₂H ≈ 0.43) .
- Metabolic Stability : Fluorine’s inductive effect increases resistance to oxidative metabolism, enhancing bioavailability in drug candidates .
- Docking Studies : Compare binding affinities of fluorinated vs. non-fluorinated analogs using molecular dynamics simulations (e.g., AutoDock Vina) .
Q. What strategies address regioselectivity challenges in derivatizing the pyridine ring?
Methodological Answer:
- Directing Groups : Install temporary groups (e.g., -OMe at C3) to guide cross-coupling reactions (e.g., Suzuki-Miyaura at C5) .
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the aldehyde during functionalization .
- Computational Prediction : Apply DFT calculations (e.g., Gaussian) to predict reactive sites based on frontier molecular orbitals .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Variable Temperature NMR : Identify dynamic processes (e.g., rotational isomerism in the difluoromethyl group) .
- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping proton signals .
- Cross-Validation : Compare experimental IR/Raman spectra with computational predictions (e.g., B3LYP/6-31G*) .
Q. What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- Reactivity Descriptors : Calculate Fukui indices (electrophilicity/nucleophilicity) using Gaussian or ORCA .
- Transition State Modeling : Simulate reaction pathways (e.g., aldehyde oxidation to carboxylic acid) with NEB (Nudged Elastic Band) methods .
- Solvent Effects : Apply COSMO-RS to model solvent interactions in polar protic media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
